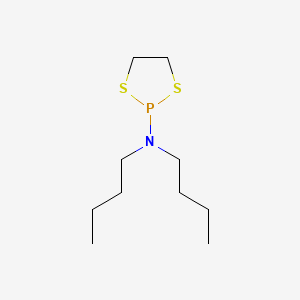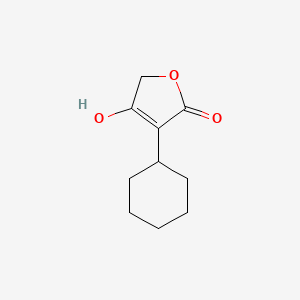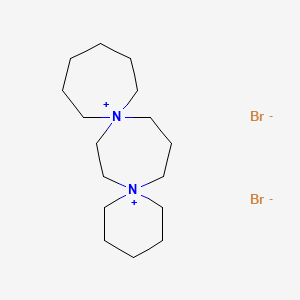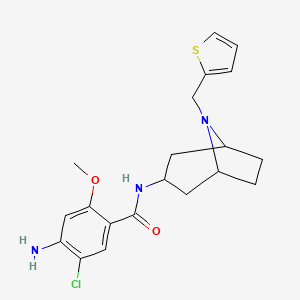
Dimethyl 2,2,3-trimethylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2,3-trimethylbutanedioate is an organic compound with the molecular formula C9H16O4 It is a diester derived from butanedioic acid, featuring two methyl groups attached to the second and third carbon atoms of the butanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2,2,3-trimethylbutanedioate typically involves esterification reactions. One common method is the reaction of 2,2,3-trimethylbutanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2,2,3-trimethylbutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed under basic conditions.
Major Products:
Oxidation: Formation of 2,2,3-trimethylbutanedioic acid.
Reduction: Formation of 2,2,3-trimethylbutanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,2,3-trimethylbutanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and plasticizers due to its ester functionality.
Mechanism of Action
The mechanism by which Dimethyl 2,2,3-trimethylbutanedioate exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Dimethyl succinate: Another diester with a similar structure but without the additional methyl groups.
Dimethyl glutarate: A diester with a longer carbon chain.
Dimethyl adipate: A diester with an even longer carbon chain.
Uniqueness: Dimethyl 2,2,3-trimethylbutanedioate is unique due to the presence of the two methyl groups on the butanedioate backbone, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar diesters and can lead to different chemical and physical properties.
Properties
CAS No. |
76904-21-7 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
dimethyl 2,2,3-trimethylbutanedioate |
InChI |
InChI=1S/C9H16O4/c1-6(7(10)12-4)9(2,3)8(11)13-5/h6H,1-5H3 |
InChI Key |
GVYYWLWCZVEEDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)C(C)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)




![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane](/img/structure/B14453640.png)





![2,2'-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14453675.png)
![1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14453684.png)
